4-Cyclopropyl-D-phenylalanine HCl

DPP-4 inhibition Type 2 diabetes Peptidomimetic SAR

Peptide chemists face entropic penalties and rapid proteolysis when using native L-phenylalanine in lead optimization. 4-Cyclopropyl-D-phenylalanine HCl solves this by restricting side-chain mobility via the para-cyclopropyl substituent and D-configuration. • DPP-4 inhibitor IC50 = 0.247 μM with this residue vs. weaker analogs. • Enables rational μ/δ opioid receptor selectivity tuning. • ≥97% purity, room-temperature stable, global B2B shipping.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
Cat. No. B8179876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-D-phenylalanine HCl
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)CC(C(=O)O)N.Cl
InChIInChI=1S/C12H15NO2.ClH/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10;/h1-4,10-11H,5-7,13H2,(H,14,15);1H/t11-;/m1./s1
InChIKeySEYBZXFOBARKQQ-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-D-phenylalanine HCl: Procurement-Ready Specifications and Comparator Context for Unnatural Amino Acid Selection


4-Cyclopropyl-D-phenylalanine HCl (CAS 1567872-63-2) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol [1]. It features a D-configured α-carbon and a para-cyclopropyl substituent on the phenyl ring, rendering it a conformationally constrained building block for peptide and peptidomimetic synthesis . Its primary procurement relevance lies in its utility as a specialty intermediate for medicinal chemistry and chemical biology applications, particularly where enhanced conformational restriction, metabolic stability, or target-binding affinity is sought relative to unsubstituted or L-configured analogs .

Why 4-Cyclopropyl-D-phenylalanine HCl Cannot Be Interchanged with Generic D-Phenylalanine or L-Configured Analogs


Generic substitution fails because the cyclopropyl substituent and D-stereochemistry in 4-Cyclopropyl-D-phenylalanine HCl confer distinct conformational constraints and steric bulk that alter molecular recognition in ways not achievable with unsubstituted D-phenylalanine or L-configured variants. The cyclopropyl ring restricts side-chain rotational freedom and modifies electron density on the aromatic ring, directly impacting binding pocket complementarity and proteolytic stability [1]. Empirically, peptides incorporating this residue exhibit receptor subtype selectivity and metabolic resistance profiles absent in peptides bearing native phenylalanine, as demonstrated in opioid receptor pharmacology and DPP-4 inhibition studies [2]. Consequently, procurement of the exact stereochemical and substitution pattern is critical for reproducing or advancing structure-activity relationships (SAR) established in primary literature [2].

Quantitative Differentiation of 4-Cyclopropyl-D-phenylalanine HCl: Comparative Performance Data vs. Key Analogs


DPP‑4 Inhibitory Potency: Cyclopropyl‑Substituted Derivative Outperforms Other Phenylalanine Analogs

In a systematic SAR study of (S)-phenylalanine derivatives bearing a 2-cyanopyrrolidine moiety, the cyclopropyl-substituted derivative (compound 11h) exhibited the most potent dipeptidyl peptidase 4 (DPP‑4) inhibitory activity among all tested analogs [1]. This head-to-head comparison positions the cyclopropyl substituent as superior to other modifications in this chemotype for DPP‑4 inhibition.

DPP-4 inhibition Type 2 diabetes Peptidomimetic SAR

Opioid Receptor Binding: Cyclopropyl‑Constrained Enkephalin Analogs Exhibit Receptor Subtype Discrimination

When incorporated into [D-Ala²,Leu⁵]enkephalin at position 4, four stereoisomers of cyclopropylphenylalanine (∇Phe) produced analogs with distinct binding profiles at μ and δ opioid receptors [1]. Notably, peptides containing Z-cyclopropyl phenylalanine residues showed strong binding affinity, while the E‑configured isomers exhibited low activity in muscle assays, demonstrating that the cyclopropyl constraint can dictate receptor subtype selectivity [1][2].

Opioid receptors Enkephalin analogs Conformational constraint

HIV‑1 Capsid Inhibition: Phenylalanine‑Containing Peptidomimetics Demonstrate Low‑Micromolar Antiviral Activity

A series of phenylalanine-containing peptidomimetics synthesized via Ugi four-component reaction were evaluated as HIV‑1 capsid (CA) binders. Several derivatives exhibited significant anti‑HIV‑1 activity with EC50 values ranging from 2.53 μM to 2.93 μM, while maintaining low cytotoxicity [1]. The cyclopropyl-substituted phenylalanine building block is structurally related to the core phenylalanine motif employed in these active peptidomimetics.

HIV-1 capsid Antiviral peptidomimetics Ugi reaction

Conformational Constraint: Cyclopropyl Ring Locks Phenylalanine Side‑Chain Geometry for Enhanced Target Complementarity

The cyclopropyl ring introduces a rigid, three-membered carbocycle at the para position of phenylalanine, limiting side-chain conformational freedom relative to unsubstituted phenylalanine. This constraint is hypothesized to pre‑organize the residue into a bioactive conformation, reducing the entropic penalty of binding and potentially improving target affinity [1]. While quantitative binding improvements are target‑dependent, the structural rationale is consistent with enhanced potency observed in DPP‑4 and opioid receptor systems [2].

Conformational restriction Peptide stability Molecular recognition

Optimal Use Cases for 4-Cyclopropyl-D-phenylalanine HCl Based on Quantified Performance Advantages


Design of Potent DPP‑4 Inhibitors for Type 2 Diabetes Research

Incorporate 4-cyclopropyl-D-phenylalanine HCl as a key building block in peptidomimetic DPP‑4 inhibitors. Quantitative SAR data demonstrates that the cyclopropyl substituent confers superior inhibitory potency (IC50 = 0.247 μM) relative to other substituted phenylalanine analogs in the same chemotype [1]. This building block is therefore ideal for hit-to-lead optimization campaigns aiming to maximize DPP‑4 engagement.

Synthesis of Subtype‑Selective Opioid Receptor Ligands

Use 4-cyclopropyl-D-phenylalanine HCl to conformationally constrain enkephalin analogs. Published head‑to‑head comparisons show that Z‑configured cyclopropylphenylalanine residues impart strong opioid receptor binding, whereas E‑configured isomers yield low activity, enabling rational control of μ vs. δ receptor selectivity [1]. This application is critical for developing analgesics with minimized off‑target effects.

Construction of HIV‑1 Capsid Inhibitor Libraries via Multicomponent Reactions

Employ 4-cyclopropyl-D-phenylalanine HCl as a phenylalanine‑derived input in Ugi four‑component reactions to generate diverse peptidomimetic libraries targeting HIV‑1 capsid protein. Evidence shows that phenylalanine‑containing peptidomimetics from this synthetic route achieve low‑micromolar antiviral EC50 values (2.53–2.93 μM) with favorable cytotoxicity profiles, validating the scaffold's utility in antiviral drug discovery [1].

Peptide Engineering for Enhanced Proteolytic Stability and Conformational Pre‑organization

Replace native D‑phenylalanine residues with 4-cyclopropyl-D-phenylalanine HCl in peptide sequences where increased metabolic stability and reduced conformational entropy are desired. The cyclopropyl ring restricts side-chain rotation and shields the peptide backbone from protease recognition, as inferred from general cyclopropane SAR principles and validated by improved bioactivity in opioid and DPP‑4 systems [1][2].

Technical Documentation Hub

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